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molecular formula C13H9ClO B8591968 3-(Naphthalen-1-yl)prop-2-enoyl chloride

3-(Naphthalen-1-yl)prop-2-enoyl chloride

Cat. No. B8591968
M. Wt: 216.66 g/mol
InChI Key: OPIGLBSXOOGSLX-UHFFFAOYSA-N
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Patent
US07012121B2

Procedure details

To a stirred solution of 3-(1-naphthalenyl)-2-propenoyl chloride (2.5 g, 0.012 mol) and 6.03 g (0.023 mol) of triphenyl phosphine in 50 ml of acetone was added 7.65 g (0.013 mol) of bis(triphenylphosphine)tetrahydroboratocopper in one portion. After an hour the solution was filtered and the filtrate was evaporated to dryness. The residue was dissolved in 20 ml of chloroform and treated with 6 g of cuprous chloride, allowed to stir for an hour and filtered. The solvent was evaporated to dryness to yield 1.66 g (79 percent) of solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenylphosphine)tetrahydroboratocopper
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[CH:12][C:13](Cl)=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CC(C)=O>[C:1]1([CH:11]=[CH:12][CH:13]=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(=O)Cl
Name
Quantity
6.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
bis(triphenylphosphine)tetrahydroboratocopper
Quantity
7.65 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After an hour the solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of chloroform
ADDITION
Type
ADDITION
Details
treated with 6 g of cuprous chloride
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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